N-(8-butoxyquinolin-5-yl)-4-fluorobenzamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butoxy group attached to the quinoline ring and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction, where the quinoline derivative is treated with butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the butoxyquinoline derivative with 4-fluorobenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(8-butoxyquinolin-5-yl)-4-fluorobenzamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A derivative with an oxidized quinoline ring.
8-Hydroxyquinoline: A compound with a hydroxyl group instead of a butoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C20H19FN2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C20H19FN2O2/c1-2-3-13-25-18-11-10-17(16-5-4-12-22-19(16)18)23-20(24)14-6-8-15(21)9-7-14/h4-12H,2-3,13H2,1H3,(H,23,24) |
InChI Key |
MBSBPYSFRPSBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)F)C=CC=N2 |
Origin of Product |
United States |
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